molecular formula C11H14N4O B1475835 3-Azido-1-(2-methoxybenzyl)azetidine CAS No. 2097991-60-9

3-Azido-1-(2-methoxybenzyl)azetidine

Cat. No.: B1475835
CAS No.: 2097991-60-9
M. Wt: 218.26 g/mol
InChI Key: QKDXVPYHQKEXSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 3-Azido-1-(2-methoxybenzyl)azetidine is characterized by a four-membered azetidine ring. The azetidine ring is significantly more stable than that of related aziridines .


Chemical Reactions Analysis

The chemical reactivity of azetidines is driven by a considerable ring strain . The azido group is actively used and exhibits superior performance in terms of a positive contribution to the enthalpy of formation of energetic materials .


Physical and Chemical Properties Analysis

The systematic thermal behaviors of 3-azido-1,3-dinitroazetidine (ADNAZ), a related compound, were investigated and compared with those of 1,3,3-trinitroazetidine (TNAZ). The results showed that ADNAZ has a low melting temperature at 78 °C .

Scientific Research Applications

Polypharmacology in AIDS Therapy

AZT, a compound with a pharmacophore similar to the azido group, illustrates the concept of polypharmacology, where a single drug interacts with multiple targets. This approach has been crucial in AIDS therapy, leading to the development of multi-target-directed ligands (MTDLs) as antiretrovirals. Research by Bianco et al. (2022) underscores the significance of AZT-based hybrids in exploring highly active compounds targeting different stages of the HIV-1 replication cycle, highlighting the potential of azido compounds in developing treatments with enhanced cell permeability (Bianco et al., 2022).

Antiviral Prodrugs Development

The search for new agents with lower toxicity than AZT has led to the development of AZT prodrugs. Khandazhinskaya et al. (2010) delve into the design of AZT prodrugs based on phosphonate derivatives, highlighting the success of compounds like Nikavir® in the prevention and treatment of HIV infection. This research illustrates the potential of azido compounds in creating extended-release forms with decreased toxicity and enhanced efficacy (Khandazhinskaya et al., 2010).

Mechanisms of Antiretroviral Resistance

Understanding the mechanisms by which HIV-1 develops resistance to nucleoside reverse transcriptase inhibitors (NRTIs) like AZT is critical. Smith and Scott (2006) review how mutations in the HIV-1 reverse transcriptase enhance the enzyme's ability to remove NRTIs after incorporation, a mechanism that could potentially influence the design of next-generation antiretrovirals with improved resistance profiles (Smith & Scott, 2006).

Safety and Hazards

The safety data sheet for azetidine, a related compound, indicates that it is a highly flammable liquid and vapor that causes severe skin burns and eye damage . It is recommended for laboratory use only and is not intended for food, drug, pesticide, or biocidal product use .

Future Directions

Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions . The combination of different explosophoric groups in one molecular framework has been applied as a promising strategy for the development of energetic materials with unique properties .

Properties

IUPAC Name

3-azido-1-[(2-methoxyphenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-16-11-5-3-2-4-9(11)6-15-7-10(8-15)13-14-12/h2-5,10H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDXVPYHQKEXSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CC(C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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